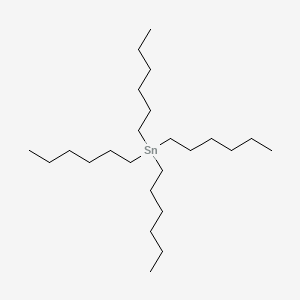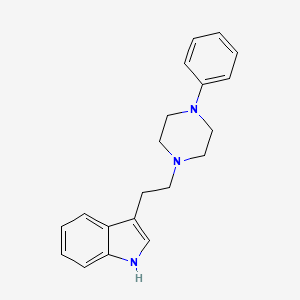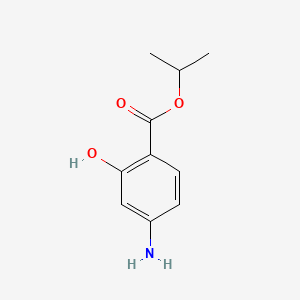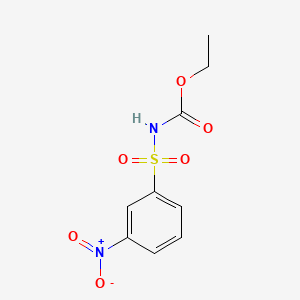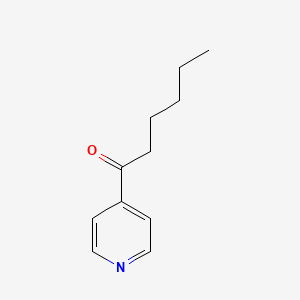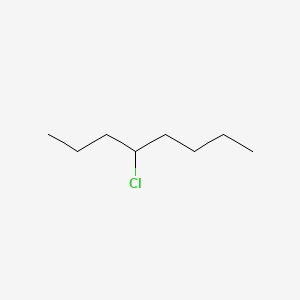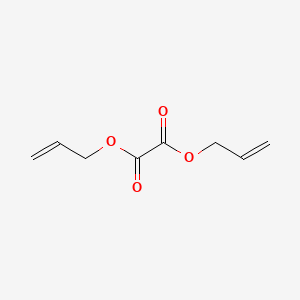
Oxalato de dialilo
Descripción general
Descripción
Diallyl oxalate is a chemical compound with the molecular formula C8H10O4 . It has an average mass of 170.163 Da and a monoisotopic mass of 170.057907 Da . It is also known by other names such as Ethanedioic acid, di-2-propen-1-yl ester .
Molecular Structure Analysis
The molecular structure of Diallyl oxalate consists of eight carbon atoms, ten hydrogen atoms, and four oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Diallyl oxalate are not detailed in the search results, it is noted that oxalate half-esters, a group to which Diallyl oxalate belongs, are susceptible to radical decarboxylation and deoxygenations .Physical And Chemical Properties Analysis
Diallyl oxalate has a molecular weight of 170.16 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Eliminación de uranio del agua de mar
El oxalato de dialilo (DAOx) se ha utilizado en un enfoque novedoso para extraer uranio del agua de mar. Este proceso implica injertar DAOx en fibras de poliamida 6 mediante un proceso de irradiación de un solo paso sin disolvente. La presencia de oxalato en las fibras, confirmada por XPS, contribuye a la carga negativa de las superficies de la tela, lo que mejora la adsorción de uranio. La eficacia de este método aumenta con el grado de injerto, lo que demuestra su potencial para una recuperación eficiente de uranio .
Síntesis de oxazoles
En el campo de la química orgánica, DAOx sirve como precursor en la síntesis de oxazoles, que son compuestos heterocíclicos de interés significativo. Los oxazoles son valiosos por sus diversos procedimientos sintéticos y su importancia fisiológica e industrial. La versatilidad de DAOx en este contexto subraya su importancia en la síntesis de moléculas orgánicas complejas .
Polimerización de injerto por radiación
DAOx es fundamental en el campo de la polimerización de injerto por radiación. Esta técnica se emplea para modificar las propiedades superficiales de los polímeros, como las telas de poliamida 6, mediante el injerto de DAOx en ellas utilizando un haz de electrones o radiación γ. Esta técnica de modificación es crucial para crear materiales especializados con propiedades personalizadas para diversas aplicaciones industriales .
Ingeniería química y procesamiento
La aplicación de DAOx en la ingeniería química se extiende al sector de procesamiento, donde se utiliza para crear adsorbentes poliméricos. Estos adsorbentes están diseñados para tareas específicas, como la extracción de uranio del agua de mar mencionada anteriormente, mostrando la adaptabilidad y funcionalidad del compuesto en operaciones de procesamiento a gran escala .
Investigación en química industrial y de ingeniería
El papel de DAOx en la investigación de química industrial y de ingeniería se destaca por su contribución al desarrollo de nuevos materiales y procesos. Su uso en la creación de superficies de tela con carga negativa para la adsorción de uranio es solo un ejemplo de cómo DAOx está impulsando los límites en la ciencia de materiales y la ingeniería .
Polimerización de injerto por radiación de un solo paso
El proceso de polimerización de injerto por radiación de un solo paso que utiliza DAOx es una técnica innovadora que simplifica la modificación de materiales poliméricos. Al eliminar la necesidad de disolventes y reducir la complejidad del proceso, DAOx permite una producción más eficiente y respetuosa con el medio ambiente de polímeros modificados .
Modificación de nylon
En la ingeniería textil, DAOx se utiliza para modificar las telas de nylon, mejorando sus propiedades para usos específicos. El injerto de DAOx en nylon no solo altera la carga superficial de la tela, sino también su afinidad por ciertas moléculas, abriendo nuevas posibilidades en aplicaciones textiles .
Aplicaciones ambientales
DAOx juega un papel crucial en las aplicaciones ambientales, particularmente en el desarrollo de adsorbentes para la eliminación de contaminantes de las fuentes de agua. Su efectividad en la adsorción de uranio del agua de mar es una prueba de su potencial para abordar los desafíos ambientales y recuperar recursos valiosos .
Mecanismo De Acción
Target of Action
Diallyl oxalate (DAOx) is a chemical compound with the formula C8H10O4 One study has shown that daox can be grafted onto polyamide 6 fabrics to create a material capable of adsorbing uranium from seawater . This suggests that uranium ions could be considered a target of DAOx in this specific context.
Mode of Action
The mode of action of DAOx is largely dependent on its application. In the context of uranium removal from seawater, DAOx is grafted onto polyamide 6 fabrics. The resulting material is then exposed to seawater, where it adsorbs uranium ions
Biochemical Pathways
For instance, oxalates are involved in the degradation of the lignocellulose complex by fungi . They also participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .
Result of Action
The result of DAOx’s action is largely dependent on its application. In the context of uranium removal from seawater, the action of DAOx results in the adsorption of uranium ions onto the polyamide 6 fabric . This allows for the effective removal of uranium from the seawater.
Action Environment
The environment in which DAOx acts can influence its efficacy and stability. For instance, in the uranium removal application, the presence of seawater is a critical environmental factor
Propiedades
IUPAC Name |
bis(prop-2-enyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRKRANFLFTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060659 | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-99-6 | |
| Record name | Diallyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CO7YD18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]-7H-purine-2,6-dione;hydrochloride](/img/structure/B1617948.png)



